6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine

Descripción general

Descripción

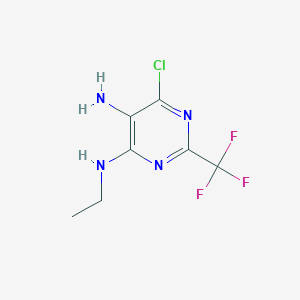

6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the n4 position, and a trifluoromethyl group at the 2nd position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,5-diaminopyrimidine and ethyl trifluoroacetate.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study investigated the compound's ability to inhibit cell growth in non-small cell lung carcinoma (NSCLC), showing promising results in vitro .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases that are crucial for cancer cell proliferation. By targeting these pathways, it may help in the development of more effective cancer therapies. The compound's trifluoromethyl group is particularly noteworthy as it enhances lipophilicity, potentially improving bioavailability and efficacy .

Agricultural Applications

Pesticidal Properties

There is emerging interest in the use of this compound as a pesticide or herbicide. Its structural characteristics suggest potential activity against specific pests and weeds. Studies have demonstrated that similar pyrimidine derivatives can act as effective agents in controlling agricultural pests, thereby contributing to crop protection strategies .

Case Study: Efficacy Against Specific Pests

In a controlled study, a related pyrimidine compound was tested against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations when treated with these compounds, suggesting that this compound could be explored for similar applications .

Material Science

Polymer Additives

The unique chemical properties of this compound make it a candidate for use as an additive in polymers. Its incorporation can enhance the thermal stability and mechanical properties of polymer matrices. Research has shown that fluorinated compounds generally improve the performance characteristics of polymers used in high-temperature applications .

Research Findings on Polymer Blends

A recent study evaluated the impact of incorporating trifluoromethyl-substituted pyrimidines into polycarbonate blends. The findings revealed improved resistance to thermal degradation and enhanced mechanical strength compared to standard formulations without these additives .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-n4-methyl-2-(trifluoromethyl)pyrimidine-4,5-diamine: Similar structure but with a methyl group instead of an ethyl group at the n4 position.

6-Chloro-n4-ethyl-2-(difluoromethyl)pyrimidine-4,5-diamine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group at the 2nd position.

Uniqueness

The presence of the trifluoromethyl group in 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to molecular targets. These properties make it a valuable compound in drug discovery and development .

Propiedades

IUPAC Name |

6-chloro-4-N-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClF3N4/c1-2-13-5-3(12)4(8)14-6(15-5)7(9,10)11/h2,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWRXDYBLKRTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NC(=N1)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289744 | |

| Record name | 6-chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-35-1 | |

| Record name | NSC63340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.